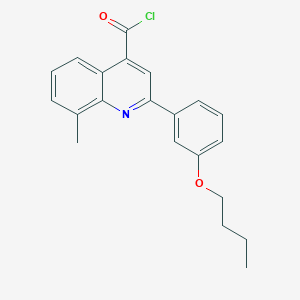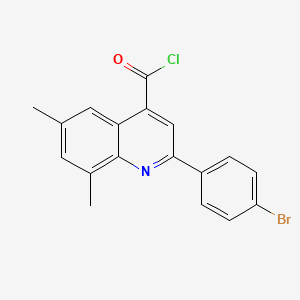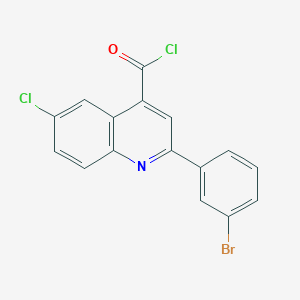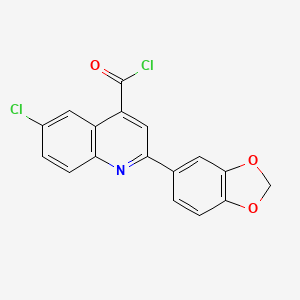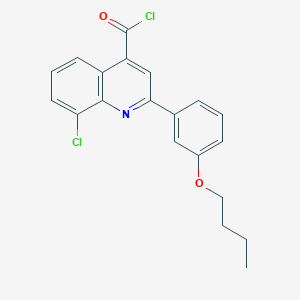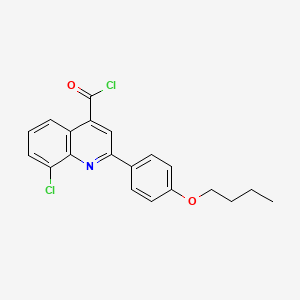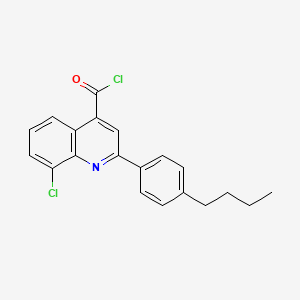
(2-氨基乙基)-异丙基-氨基甲酸叔丁酯
描述
Molecular Structure Analysis
The molecular structure of “(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester” can be represented by the SMILES string: CC©N(CCN)C(=O)OC©©C . This indicates that the molecule contains isopropyl and tert-butyl groups, along with an aminoethyl group and a carbamic acid ester group.Physical and Chemical Properties Analysis
“(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester” has a molecular weight of 202.29 g/mol . Calculated properties include a density of 1.0±0.1 g/cm^3, an index of refraction of 1.462, a boiling point of 266.3±19.0 ºC (760 mmHg), and a flash point of 114.8±21.5 ºC .科学研究应用
有机化合物合成
叔丁酯基团在合成有机化学中至关重要,因为它能够引入叔丁氧羰基(Boc)保护基 。这种化合物,由于其Boc基团,可用于在有机分子合成过程中保护胺。保护对于防止胺位点发生不必要的反应至关重要,并且可以在合成后在温和的酸性条件下去除。
流动微反应器系统
流动微反应器系统利用了叔丁酯的效率,可以直接将Boc基团引入各种有机化合物中 。与传统的间歇式工艺相比,该方法更可持续、更通用,为化学合成提供了更环保的方法。
化学转化
叔丁基独特的反应模式使其适用于一系列化学转化 。其空间位阻会影响反应路径,使其成为设计复杂有机合成中特定反应结果的宝贵部分。
生物学相关性
在自然界中,分子中叔丁基的存在会影响生物合成和生物降解途径 。其掺入生物活性化合物会改变其代谢稳定性和在生物系统中的分布。
生物催化过程
叔丁基独特的反应性也为其在生物催化过程中的应用打开了可能性 。可以对酶进行改造,使其选择性地识别叔丁酯,促进新生物技术应用的开发。
安全和危害
The safety data for “(2-Amino-ethyl)-isopropyl-carbamic acid tert-butyl ester” indicates that it carries the GHS07 warning symbol. Hazard statements include H302 (Harmful if swallowed) and H335 (May cause respiratory irritation). Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
Similar compounds are often used in the synthesis of various pharmacologically active analogues , suggesting that this compound may interact with a variety of biological targets.
Mode of Action
It’s known that similar compounds can undergo reactions with various biological targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may be involved in thyroid hormone metabolism or related pathways.
Pharmacokinetics
Similar compounds are often used in the synthesis of pharmacologically active analogues , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have been used in the synthesis of thyronamine derivatives , suggesting that they may have effects on thyroid hormone signaling or related cellular processes.
Action Environment
Environmental factors can influence the action, efficacy, and stability of “tert-Butyl (2-aminoethyl)(isopropyl)carbamate”. For instance, the compound’s stability and reactivity may be affected by temperature, pH, and the presence of other chemicals . .
属性
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-propan-2-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O2/c1-8(2)12(7-6-11)9(13)14-10(3,4)5/h8H,6-7,11H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQWNKMAMIQCPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(4-Bromobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1372842.png)
![2-[(3-Bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372843.png)
![5-Bromo-2-[(3-bromobenzyl)oxy]benzoyl chloride](/img/structure/B1372844.png)
